Lacthydrazide
Overview
Description
Lacthydrazide, also known as lactic acid hydrazide, is a versatile compound used in a variety of scientific research applications. It is an important intermediate in the production of polyhydroxyalkanoates (PHAs) and can be used as a reagent in organic synthesis. Lacthydrazide has also been used as a biochemical tool in the study of protein structure and function.
Scientific Research Applications
Enhanced Bioactivity through Immobilization
- N-Terminal Immobilization of Bioactive Molecules : Research demonstrates that the orientation of bioactive molecules immobilized on a biodegradable substrate can be controlled to improve their accessibility and bioactivity. This was shown using the osteotropic peptide, parathyroid hormone (1-34), which was bound to hydrazide-derivatized poly(lactide-co-glycolide) to form a hydrazone bond. The use of dihydrazide spacers increased peptide immobilization and enhanced interaction with cell receptors, potentially useful for localized tissue responses (Sharon & Puleo, 2008).
Applications in Nanotechnology and Drug Delivery
- PLGA-based Nanotechnology : Poly(lactic-co-glycolic acid) (PLGA) nanotechnology, incorporating hydrazide groups, has been approved by the FDA for drug delivery, diagnostics, and other applications in clinical and basic science research. This includes uses in cardiovascular disease, cancer, vaccine, and tissue engineering (Lü et al., 2009).
- Biodegradable Nanoparticles for Drug and Gene Delivery : Biodegradable nanoparticles, including those formulated from PLGA, show potential in delivering various agents like DNA, proteins, peptides, and low molecular weight compounds. Their intracellular uptake, trafficking, and enhanced therapeutic efficacy at the cellular level are of particular interest (Panyam & Labhasetwar, 2003).
Polymer Science and Material Engineering
- Nucleating Agent for Poly(L-lactic acid) : Hydrazide compounds have been evaluated as nucleating agents for poly(L-lactic acid), significantly enhancing crystallization and improving physical and mechanical properties. This suggests potential applications in producing materials with higher heat resistance and stiffness, such as automotive parts and electrical appliances (Kawamoto et al., 2007).
Environmental and Biotechnological Applications
- Laccase Immobilization for Wastewater Treatment : Laccase from Trametes versicolor, immobilized on a modified PVDF microfiltration membrane, was effective in removing certain pesticides from wastewater. The enzyme was covalently immobilized via hydrazide groups, demonstrating the utility of this approach in environmental applications (Jolivalt, 2000).
- Industrial and Biotechnological Applications of Laccases : Laccases are used for detoxifying industrial effluents, medical diagnostics, bioremediation, water purification, and as catalysts in anti-cancer drug manufacturing. Their ability to oxidize both phenolic and non-phenolic compounds and remove environmental pollutants underlines their biotechnological importance (Couto & Herrera, 2006).
properties
IUPAC Name |
2-hydroxypropanehydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O2/c1-2(6)3(7)5-4/h2,6H,4H2,1H3,(H,5,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCICYPQPGJJZGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50309959 | |
Record name | Lacthydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50309959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lacthydrazide | |
CAS RN |
2651-42-5 | |
Record name | Propanoic acid, hydrazide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220113 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Lacthydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50309959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxypropanehydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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